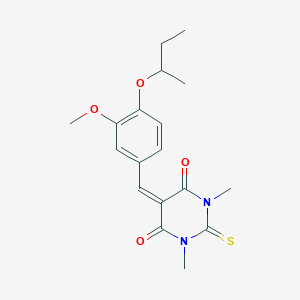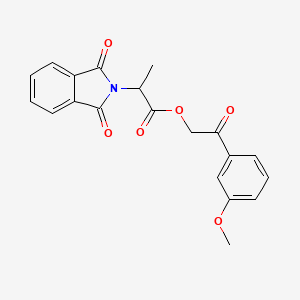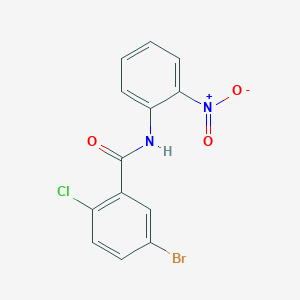
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4, which breaks down the hormone incretin, resulting in increased insulin secretion and decreased glucagon secretion.
Mécanisme D'action
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4, which breaks down the hormone incretin. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose control. By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, resulting in increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their glucose-lowering effects, this compound inhibitors have been shown to improve beta-cell function, reduce inflammation, and improve endothelial function. This compound inhibitors also have beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide inhibitors have a number of advantages for lab experiments. They are easy to administer orally, have a low risk of hypoglycemia, and have a low risk of drug interactions. However, this compound inhibitors can be expensive, and some studies have reported gastrointestinal side effects, such as nausea and diarrhea.
Orientations Futures
There are a number of future directions for research on N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide inhibitors. One area of research is the development of combination therapies, such as this compound inhibitors with GLP-1 receptor agonists or sodium-glucose cotransporter 2 (SGLT2) inhibitors. Another area of research is the investigation of the long-term effects of this compound inhibitors, including their effects on cardiovascular outcomes and beta-cell function. Finally, there is a need for further research on the potential side effects of this compound inhibitors, particularly their effects on the immune system and the risk of cancer.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes mellitus. Clinical trials have shown that this compound inhibitors can improve glycemic control, reduce HbA1c levels, and have a low risk of hypoglycemia. In addition to their glucose-lowering effects, this compound inhibitors have also been shown to have beneficial effects on cardiovascular health, including reducing blood pressure and improving lipid profiles.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxo-3-(3-propoxypiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-4-10-24-16-6-5-9-21(13-16)19(23)12-18(22)20-17-8-7-14(2)11-15(17)3/h7-8,11,16H,4-6,9-10,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPICKBSCZGPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)CC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(4-ethylphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3980925.png)

![4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3980938.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-1-naphthylmethanesulfonamide](/img/structure/B3980945.png)
![4-({[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}amino)-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3980952.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3980983.png)
![2-(4-{3-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3980986.png)
![3-[(4-{[(aminocarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3980988.png)
![4,4'-[(4-ethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980994.png)

![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3981001.png)
![N-[1-(4-ethylphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3981002.png)
![(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3981007.png)